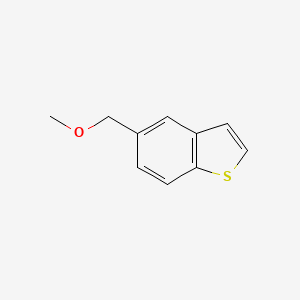

5-(methoxymethyl)-1-benzothiophene

説明

Structure

3D Structure

特性

分子式 |

C10H10OS |

|---|---|

分子量 |

178.25 g/mol |

IUPAC名 |

5-(methoxymethyl)-1-benzothiophene |

InChI |

InChI=1S/C10H10OS/c1-11-7-8-2-3-10-9(6-8)4-5-12-10/h2-6H,7H2,1H3 |

InChIキー |

MQLGWLTZVQVWRV-UHFFFAOYSA-N |

正規SMILES |

COCC1=CC2=C(C=C1)SC=C2 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 5 Methoxymethyl 1 Benzothiophene and Its Analogues

Direct Synthetic Routes to the 1-Benzothiophene Core

The direct formation of the 1-benzothiophene ring system can be broadly categorized into intramolecular cyclization reactions of pre-functionalized aromatic precursors and intermolecular coupling/annulation strategies.

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful and widely used approach to synthesize the benzothiophene (B83047) core, typically involving the formation of a C-S or C-C bond on a substituted benzene (B151609) ring.

Electrophilic cyclization of ortho-substituted aryl alkynes is a robust method for creating the benzothiophene skeleton. nih.gov This strategy commonly employs an ortho-alkynyl thioanisole (B89551) derivative, which undergoes attack by an electrophile to trigger the ring-closing process. A variety of electrophilic reagents have been successfully utilized, including iodine (I₂), N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr). nih.gov

A notable development in this area is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as the electrophilic trigger. nih.govorganic-chemistry.org This reagent reacts with various o-alkynyl thioanisoles at room temperature to afford 2,3-disubstituted benzo[b]thiophenes in excellent yields, introducing a valuable thiomethyl group at the 3-position. nih.govorganic-chemistry.org The reaction is tolerant of diverse functional groups on the alkyne substituent and is scalable, highlighting its synthetic utility. nih.govorganic-chemistry.org

| Starting Material | Electrophilic Reagent | Solvent | Conditions | Product | Yield | Citation |

| o-alkynyl thioanisole | I₂, ICl, NIS, Br₂, NBS | - | - | 2,3-disubstituted benzo[b]thiophene | - | nih.gov |

| Phenyl substituted alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | Dichloromethane | 24 h, Room Temp | 3-(methylthio)-2-phenylbenzo[b]thiophene | 99% | nih.gov |

| o-anisole-substituted ynamide | I₂, NBS, NCS | - | - | 3-halogenated 2-amidobenzothiophene | - | organic-chemistry.org |

| 2-alkynylthioanisole | Sodium sulfinates | - | Electrochemical, oxidant-free | C-3-sulfonated benzothiophene | Good | organic-chemistry.org |

Transition metals, particularly palladium, gold, and copper, are extensively used to catalyze the intramolecular cyclization for benzothiophene synthesis. researchgate.netkfupm.edu.sa These methods often proceed under mild conditions and offer high efficiency and selectivity.

Palladium-catalyzed reactions are prominent in this field. researchgate.net For instance, a palladium iodide (PdI₂) and potassium iodide (KI) system effectively catalyzes the oxidative cyclization-alkoxycarbonylation of 2-(methylthio)phenylacetylenes. acs.orgnih.gov This process involves an intramolecular 5-endo-dig S-cyclization, followed by iodide-promoted demethylation and subsequent carbon monoxide insertion to yield benzothiophene-3-carboxylic esters. acs.orgnih.gov Similarly, PdI₂ catalyzes the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols to produce (E)-2-(1-alkenyl)benzothiophenes. acs.org

Gold catalysts, such as Ph₃PAuCl/AgSbF₆, can induce cascade cyclizations of aryldiynes to form complex polycyclic systems like iodo-substituted benzo[b]naphtho[2,1-d]thiophenes. figshare.com Copper-catalyzed methods have also been reported for the synthesis of 2-acylbenzo[b]thiophenes from 2-iodochalcones using a xanthate as the sulfur source. organic-chemistry.org

| Catalyst System | Starting Material | Key Transformation | Product Type | Citation |

| PdI₂/KI | 2-(methylthio)phenylacetylenes | Oxidative Cyclization/Carbonylation | Benzothiophene-3-carboxylic esters | acs.orgnih.gov |

| Pd(II) | Biaryl and heterobiaryl sulfones | Intramolecular Oxidative Cyclization | Dibenzothiophene-5,5-dioxides | researchgate.net |

| PdI₂ | 1-(2-mercaptophenyl)-2-yn-1-ols | Heterocyclodehydration | (E)-2-(1-alkenyl)benzothiophenes | acs.org |

| Ph₃PAuCl/AgSbF₆ | 2-(2-(2-ethynyl)phenyl)ethynyl)thioanisoles | Cascade Cyclization | Iodo-substituted benzo[b]naphtho[2,1-d]thiophene | figshare.com |

| Cu(OAc)₂/Xanthate | 2-iodochalcones | In situ sulfur incorporation/Cyclization | 2-acylbenzo[b]thiophenes | organic-chemistry.org |

Both basic and acidic conditions can promote the intramolecular cyclization to form the benzothiophene ring. An efficient base-catalyzed protocol involves a propargyl-allenyl rearrangement followed by cyclization and allyl migration. researchgate.net The base diisopropylethylamine (DIPEA) has been used to promote the reaction of 2-nitrochalcones with elemental sulfur, yielding 2-benzoylbenzothiophenes. organic-chemistry.org

In the realm of acid catalysis, mild acidic reagents like silica (B1680970) gel can promote the protonative intramolecular cyclization of ynamides containing an o-(methylthio)aryl group, providing an economical route to functionalized 2-amidobenzo[b]thiophenes. organic-chemistry.org Solid acid catalysts such as Amberlyst A-15 have also been employed to cyclize arylmercapto acetals into the benzothiophene core. chemicalbook.com

Intermolecular Coupling and Annulation Reactions

Intermolecular strategies construct the benzothiophene ring by combining two or more separate fragments in a single or sequential process. These methods benefit from step- and atom-economy by rapidly building molecular complexity from simpler starting materials. rsc.org

A variety of intermolecular approaches have been developed, including the manganese-mediated oxidative cyclization of thiophenols and alkynes, and visible-light-promoted cyclization of disulfides with alkynes. researchgate.netrsc.org Another innovative one-step method involves the reaction of alkynyl sulfides with aryne precursors. rsc.org

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-S bonds with high precision and functional group tolerance. rsc.orgresearchgate.net These reactions are pivotal for the intermolecular synthesis of benzothiophenes.

A one-pot, sequential reaction has been described involving a copper-catalyzed intermolecular C-S coupling of 1,3-bis(het)aryl-1,3-monothiodiketones with o-bromoiodoarenes, followed by a palladium-catalyzed intramolecular arene-alkene coupling to furnish 2,3-substituted benzo[b]thiophenes. acs.org Palladium catalysts also enable the direct C-H arylation of the benzothiophene core itself, allowing for further functionalization. organic-chemistry.org For instance, Pd(II) catalysts have been used for the C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids and for oxidative Heck reactions with styrenes and acrylates. acs.orgnih.gov These C-H activation strategies represent an efficient way to elaborate the benzothiophene scaffold without the need for pre-functionalized substrates. acs.org

| Catalyst System | Reactant 1 | Reactant 2 | Key Transformation | Product Type | Citation |

| CuI/Pd-catalyst | o-bromoiodoarenes | 1,3-bis(het)aryl-1,3-monothiodiketones | Sequential Intermolecular C-S Coupling / Intramolecular Coupling | 2,3-substituted benzo[b]thiophenes | acs.org |

| Pd(II)/Cu(OAc)₂ | Benzo[b]thiophene 1,1-dioxides | Arylboronic acids | C2-Selective Direct C-H Arylation | C2-arylated benzo[b]thiophene 1,1-dioxides | acs.org |

| Pd(II) | Benzo[b]thiophene 1,1-dioxides | Styrenes / Acrylates | C2-Selective Oxidative Heck Reaction | C2-alkenylated benzo[b]thiophene 1,1-dioxides | nih.gov |

| Pd-PEPPSI | Electron-enriched heteroarenes | Aryl bromides / chlorides | Direct C-H Arylation | Diarylthiazoles / Arylated heteroarenes | organic-chemistry.org |

| PdI₂/KI | 2-(methylthio)phenylacetylenes | CO / Alcohol | Carbonylative Annulation | Benzothiophene-3-carboxylic esters | acs.orgnih.gov |

Metal-Free Cyclization and Rearrangement Pathways

The development of synthetic routes that avoid transition metals is a key goal in green chemistry, offering benefits such as reduced cost and lower risk of heavy metal contamination in the final products. acs.org Several metal-free approaches for the synthesis of the benzothiophene core have been established.

One efficient strategy involves a base-catalyzed domino reaction sequence. For instance, the synthesis of benzothiophene derivatives can be achieved through a base-promoted propargyl–allenyl rearrangement, which is followed by cyclization and allyl migration. acs.org Another notable metal-free method begins with readily available aryl sulfoxides and allenenitriles, which undergo a sulfonium-rearrangement triggered cyclization to form the benzothiophene ring.

A highly efficient, transition-metal-free synthesis of 2-substituted benzo[b]thiophenes has been developed using easily accessible o-halovinylbenzenes and potassium sulfide. acs.orgacs.org This process proceeds via a direct SNAr-type reaction, subsequent cyclization, and a final dehydrogenation step. The reaction is typically performed in a polar aprotic solvent like DMF at elevated temperatures. The reactivity of the halo-substituted styrenes follows the order F > Cl > Br > I, with electron-deficient groups on the benzene ring enhancing the reaction rate. acs.org

A further innovative metal-free approach involves the twofold vicinal C–H functionalization of arenes. researchgate.net This one-pot annulation proceeds through an interrupted Pummerer reaction, a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, and a final cyclization sequence to yield various benzothiophene products. researchgate.net

Table 1: Overview of Selected Metal-Free Benzothiophene Syntheses

| Starting Materials | Key Transformation(s) | Conditions | Reference(s) |

|---|---|---|---|

| o-Halovinylbenzenes, K₂S | SNAr, Cyclization, Dehydrogenation | Polar aprotic solvent (e.g., DMF), 140°C | acs.org, acs.org |

| Aryl Sulfoxides, Allenenitriles | Sulfonium-rearrangement triggered cyclization | Not specified | - |

| Propargyl precursors | Base-promoted propargyl–allenyl rearrangement, Cyclization | Base (e.g., DBU, TBD) | acs.org |

Domino and Cascade Reaction Sequences

Domino and cascade reactions offer significant advantages in synthetic efficiency by combining multiple bond-forming events in a single operation without isolating intermediates. For the synthesis of benzothiophenes, several powerful cascade sequences have been developed.

One such metal-free cascade enables the synthesis of C2-functionalized benzothiophenes from readily accessible benzothiophene S-oxides. beilstein-journals.org The sequence is initiated by an interrupted Pummerer reaction between the S-oxide and coupling partners like phenols or allyl/propargyl silanes. This generates a sulfonium (B1226848) salt intermediate which, lacking aromaticity in the thiophene (B33073) ring, readily undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. The resulting benzothiophenium salt then undergoes a 1,2-migration to furnish the C2-functionalized benzothiophene. beilstein-journals.org

Another reported domino protocol allows for the synthesis of 3-amino-2-formyl-functionalized benzothiophenes from 2-halo benzonitrile (B105546) derivatives and ethyl mercaptoacetate. hw.ac.uk A more recent development describes a tandem base-mediated condensation of o-iodoarylacetonitriles with aryldithioesters, followed by an intramolecular C-S bond formation to produce diversely substituted benzothiophenes in excellent yields. researchgate.net These domino strategies provide rapid access to complex benzothiophene derivatives that can serve as versatile intermediates for further functionalization. hw.ac.ukresearchgate.net

Functionalization and Derivatization Strategies of the Benzothiophene Core

Direct functionalization of the pre-formed benzothiophene nucleus is a primary strategy for creating diverse analogues. researchgate.net This can involve reactions on the benzene or thiophene rings, oxidation of the sulfur atom, or transformation of existing substituents.

Electrophilic Aromatic Substitution on the Benzene and Thiophene Rings

The benzothiophene ring system is aromatic and undergoes electrophilic aromatic substitution (SEAr). numberanalytics.com The reactivity of the bicyclic system is complex, with substitution possible on either the thiophene or the benzene ring.

Substitution on the Thiophene Ring : The thiophene moiety is generally more susceptible to electrophilic attack than the benzene ring. acs.orgelsevierpure.com Theoretical and experimental studies show that the C3 position is the most electron-rich and reactive site toward electrophiles, leading predominantly to 3-substituted products. numberanalytics.comacs.org Substitution at the C2 position is less common but can be achieved, particularly if the C3 position is blocked.

Substitution on the Benzene Ring : The 5-(methoxymethyl) group on the benzene ring influences the regioselectivity of substitution on that ring. The methoxymethyl group is an activating, ortho-, para-directing group. Therefore, for electrophilic attack on the benzene portion of 5-(methoxymethyl)-1-benzothiophene, substitution would be directed to the C4 and C6 positions. The outcome of a specific reaction will depend on the competition between the highly activated C3 position and the activated C4 and C6 positions, often influenced by the nature of the electrophile and the reaction conditions. For instance, nitration of unsubstituted benzothiophene has been shown to yield a mixture of 2-, 3-, and 4-nitro isomers.

Oxidation of the Thiophene Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiophene ring of benzothiophene can be readily oxidized to form the corresponding sulfoxide (B87167) (1-oxide) and sulfone (1,1-dioxide). organic-chemistry.org This transformation significantly alters the electronic properties and reactivity of the heterocyclic system.

A common and efficient method for this oxidation is the use of hydrogen peroxide (H₂O₂) as the oxidant, catalyzed by methyltrioxorhenium(VII) (MTO). acs.org The reaction proceeds in a stepwise manner, first forming the benzothiophene-1-oxide, which can then be further oxidized to the benzothiophene-1,1-dioxide under the same conditions. acs.org Generally, complete oxidation to the sulfone occurs readily. acs.org

The rate of oxidation is influenced by the substituents on the benzothiophene ring. Electron-donating groups tend to increase the rate of the first oxidation step (sulfide to sulfoxide) by increasing the nucleophilicity of the sulfur atom. acs.org Conversely, the second oxidation step (sulfoxide to sulfone) is often faster for substrates with electron-withdrawing groups. acs.org The oxidation of benzothiophenes is generally slower than that of dibenzothiophenes. acs.org

Table 2: Oxidation of Benzothiophene Sulfur Atom

| Product | Reagents | Key Features | Reference(s) |

|---|---|---|---|

| Benzothiophene-1-oxide | H₂O₂, CH₃ReO₃ (MTO) | Intermediate product, can be isolated under controlled conditions. | acs.org |

| Benzothiophene-1,1-dioxide | H₂O₂, CH₃ReO₃ (MTO) | Thermodynamically stable final product of oxidation. | acs.org |

The resulting sulfones are valuable synthetic intermediates. For example, benzo[b]thiophene 1,1-dioxides can undergo palladium-catalyzed C2-selective oxidative olefination reactions. acs.org

Transformations of the Methoxymethyl Moiety

The 5-(methoxymethyl) substituent offers a handle for further derivatization. The ether linkage can be cleaved to reveal a hydroxymethyl group, which can then be used in subsequent transformations.

Several reagents are known to cleave aryl methyl ethers. organic-chemistry.org Strong Lewis acids like boron trichloride (B1173362) (BCl₃) are effective for the cleavage of methoxymethyl (MOM) ethers, which can also lead to the formation of chloromethyl ether derivatives. nih.gov Milder and more selective methods have also been developed. For example, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in refluxing acetonitrile (B52724) can selectively cleave MOM ethers under neutral conditions, tolerating many other common protecting groups. nih.gov Another chemoselective method uses trialkylsilyl triflates (like TMSOTf or TESOTf) in the presence of 2,2′-bipyridyl to convert aromatic MOM ethers into silyl (B83357) ethers, which are then easily hydrolyzed to the corresponding phenol (B47542) (in this case, a benzyl (B1604629) alcohol derivative). acs.org

Once the 5-(hydroxymethyl)-1-benzothiophene is obtained, the primary alcohol can be:

Oxidized to an aldehyde (5-formyl-1-benzothiophene) or a carboxylic acid (1-benzothiophene-5-carboxylic acid) using standard oxidation protocols.

Esterified or etherified to introduce new functional groups.

Converted to a leaving group (e.g., a tosylate or halide) to allow for nucleophilic substitution reactions.

Orthogonal Functionalization via Click Chemistry and Related Methods

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and highly specific method for molecular assembly under mild conditions. nih.govrsc.org This strategy can be applied to the orthogonal functionalization of the benzothiophene core, provided a suitable "handle" (an azide (B81097) or a terminal alkyne) is present on the molecule. youtube.com

To apply click chemistry to 5-(methoxymethyl)-1-benzothiophene, the methoxymethyl group can be transformed into a reactive handle. A plausible synthetic route involves:

Cleavage of the ether: As described in section 2.2.3, the methoxymethyl ether is cleaved to yield 5-(hydroxymethyl)-1-benzothiophene.

Introduction of the handle: The resulting alcohol can be converted into either an azide or an alkyne.

For an azide handle: The alcohol can be converted to an alkyl halide (e.g., using PBr₃ or SOCl₂) or a sulfonate ester (e.g., using TsCl), followed by nucleophilic substitution with sodium azide (NaN₃).

For an alkyne handle: The alcohol can be etherified using a molecule containing a terminal alkyne, such as propargyl bromide, under basic conditions.

Once the azide- or alkyne-functionalized benzothiophene is synthesized, it can be "clicked" with a wide variety of complementary substrates to create a library of complex derivatives. This approach is orthogonal to many other functional groups, allowing for the late-stage introduction of moieties like fluorophores, polymers, or biologically active molecules. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative, which is particularly useful in biological systems where copper catalysts can be cytotoxic.

Sustainable and Green Chemistry Approaches in Benzothiophene Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of benzothiophene derivatives to minimize environmental impact. These approaches focus on the use of safer solvents, metal-free catalytic systems, and energy-efficient reaction conditions.

A notable advancement in the green synthesis of benzothiophenes is the development of metal-free protocols. One such method involves an interrupted Pummerer reaction followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization sequence. researchgate.net This one-pot annulation allows for the synthesis of various benzothiophene products from non-prefunctionalized starting materials, thereby reducing the number of synthetic steps and the generation of waste. researchgate.net This strategy is particularly effective for the rapid construction of benzothiophenes from polyaromatic hydrocarbons without the need for transition metal catalysts. researchgate.net

Copper-catalyzed one-pot syntheses have also emerged as a more environmentally benign alternative to traditional methods. These reactions often utilize less toxic and more abundant copper catalysts in place of precious metals like palladium. For instance, a variety of 2-substituted benzothiophenes can be prepared in moderate to good yields through a copper-catalyzed thiolation annulation of o-halostyrenes with sodium hydrosulfide. researchgate.net Another efficient one-pot procedure involves the CuI and pivalic acid-catalyzed C–S bond formation using dithioesters, followed by a heterocyclization reaction to yield 2,3-substituted benzo[b]thiophenes. researchgate.net The use of microwave irradiation in conjunction with copper catalysis has been shown to drastically reduce reaction times, further enhancing the green credentials of these methods. researchgate.net

The choice of solvent is a critical aspect of green chemistry. The development of synthetic routes in environmentally benign solvents, such as water or ethanol (B145695), is highly desirable. An example is the electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides and copper(II) sulfate (B86663) in ethanol to produce 3-halo substituted benzothiophenes in high yields. dntb.gov.ua

| Methodology | Key Features | Catalyst/Reagents | Solvent | Representative Substrates | Product Type | Yields |

|---|---|---|---|---|---|---|

| Interrupted Pummerer Reaction/ researchgate.netresearchgate.net-Sigmatropic Rearrangement | Metal-free, one-pot, C-H functionalization | Not specified | Not specified | Arenes | Benzothiophenes | Not specified |

| Copper-Catalyzed Thiolation Annulation | One-pot, tandem C-S bond formation | Cu(OTf)2, 1,4-benzoquinone | Not specified | o-halostyrenes, NaSH | 2-Substituted Benzothiophenes | Moderate to Good |

| Copper-Catalyzed Cyclization | One-pot, short reaction time | CuI, pivalic acid | Not specified | o-halophenyl acetonitrile, dithioesters | 2,3-Substituted Benzothiophenes | 62-78% |

| Electrophilic Cyclization | Environmentally benign | CuSO4, NaX (X=Cl, Br, I) | Ethanol | 2-alkynyl thioanisoles | 3-Halo substituted Benzothiophenes | Very High |

Asymmetric Synthesis and Stereoselective Transformations of Benzothiophene Derivatives

The synthesis of chiral benzothiophene derivatives is a significant challenge in organic chemistry, with important implications for the development of new therapeutics and chiral materials. Asymmetric synthesis and stereoselective transformations are key to accessing enantiomerically pure or enriched benzothiophene-containing molecules.

One of the frontiers in this area is the synthesis of axially chiral benzothiophenes. These molecules possess a chiral axis due to restricted rotation around a single bond and have potential applications in asymmetric catalysis and chiroptical materials. Research in this area focuses on developing catalytic enantioselective methods to control the stereochemistry around the chiral axis.

A modular, transition-metal-free approach has been developed for the synthesis of unsymmetrical dntb.gov.uabenzothieno[3,2-b] dntb.gov.uabenzothiophene (BTBT) scaffolds, which are important in molecular semiconductors. rsc.orgresearchgate.net This strategy utilizes a Pummerer CH–CH-type cross-coupling reaction in conjunction with a Newman–Kwart rearrangement. rsc.orgresearchgate.net While not a classical asymmetric synthesis leading to a point chirality, the modularity of this approach allows for the construction of complex and diverse BTBT structures, where the introduction of chiral substituents can lead to stereochemically defined materials. rsc.orgresearchgate.net The stereospecificity of the reactions involved, such as the proposed retention of configuration during certain rearrangement steps, is a critical aspect of these advanced synthetic routes. researchgate.net

The development of stereoselective methods for the functionalization of the benzothiophene core is also an active area of research. This includes diastereoselective reactions where an existing stereocenter in a substituent directs the formation of a new stereocenter, and enantioselective reactions where a chiral catalyst controls the stereochemical outcome. These methods are crucial for the synthesis of complex natural products and pharmaceuticals containing the benzothiophene motif.

| Methodology | Key Transformation | Chirality Type | Catalyst/Reagent | Substrate Scope | Significance |

|---|---|---|---|---|---|

| Pummerer CH-CH-type Cross-Coupling & Newman-Kwart Rearrangement | Modular synthesis of unsymmetrical BTBTs | Potential for axially chiral or substituted chiral derivatives | Metal-free | Benzothiophene S-oxides, phenols | Access to underexplored molecular semiconductors with tunable properties. rsc.orgresearchgate.net |

| Stereospecific Annulation | Two-fold C-H functionalization | Complete retention of configuration for specific substrates | Metal-free | Pyrene | Synthesis of pyrene-fused acs.orghelicene compounds with defined chiroptical properties. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 5 Methoxymethyl 1 Benzothiophene

Ring-Opening Reactions and Carbon-Sulfur Bond Cleavage

Ring-opening and carbon-sulfur (C-S) bond cleavage are fundamental reactions of benzothiophene (B83047) derivatives, often driven by the desire to understand and mitigate sulfur-related issues in industrial processes or to utilize these compounds as synthetic intermediates.

The C-S bond in the thiophene (B33073) ring of benzothiophene can be cleaved under various conditions. Transition metal complexes have been shown to mediate the cleavage of C-S bonds in benzothiophene and its parent compound, dibenzothiophene (B1670422). For instance, trinuclear ruthenium hydride complexes can facilitate this cleavage. acs.org Similarly, iron and ruthenium carbonyls can promote C-S bond scission in dibenzothiophene derivatives. nih.gov The coordination of an electrophilic transition-metal fragment to the carbocyclic ring of benzothiophene activates a C-S bond towards cleavage by a weak nucleophile. acs.org This suggests that in the presence of appropriate metal catalysts, 5-(methoxymethyl)-1-benzothiophene would also be susceptible to C-S bond cleavage.

Hydrothermal decomposition in the presence of alkali has also been demonstrated as a method for the decomposition of benzothiophene and its derivatives, where the reaction is believed to proceed via an ionic mechanism. elsevierpure.comresearchgate.net Such conditions could potentially lead to the cleavage of the thiophene ring in 5-(methoxymethyl)-1-benzothiophene.

Furthermore, ring-opening can be initiated by the addition of strong nucleophiles. For example, the reaction of certain dithieno[2,3-b:3',2'-d]thiophenes with aryllithium reagents leads to a ring-opening reaction. researchgate.net While the specific reactivity of 5-(methoxymethyl)-1-benzothiophene with such reagents is not detailed in the literature, it is plausible that strong nucleophiles could attack the thiophene ring, leading to its opening, especially under forcing conditions.

Thermal Decomposition and Pyrolysis Mechanisms

The thermal stability and decomposition pathways of benzothiophene derivatives are of significant interest, particularly in the context of fossil fuel processing and materials science. Studies on the pyrolysis of benzothiophene provide insights into the likely thermal behavior of its substituted derivatives like 5-(methoxymethyl)-1-benzothiophene.

Theoretical investigations using density functional theory (DFT) have shown that the pyrolysis of benzothiophene is most likely initiated by the migration of an α-hydrogen to the β-position. nih.govacs.orgresearchgate.net This initial step leads to the formation of intermediates that can subsequently decompose to yield products such as sulfur radicals and ethenethione. nih.govacs.org While the initial pyrolysis temperatures of benzothiophene and thiophene may be similar, the rate of pyrolysis for thiophene is generally higher than that of benzothiophene. nih.govacs.org

For 5-(methoxymethyl)-1-benzothiophene, the presence of the methoxymethyl group introduces additional potential decomposition pathways. The C-O and C-C bonds within the methoxymethyl substituent are also susceptible to homolytic cleavage at elevated temperatures. Based on studies of related lignin (B12514952) model compounds, which also contain methoxy (B1213986) and other ether linkages, it is expected that the pyrolysis of 5-(methoxymethyl)-1-benzothiophene would involve a complex network of reactions. nih.gov These would likely include not only the reactions of the benzothiophene core but also the fragmentation of the methoxymethyl side chain, potentially leading to the formation of formaldehyde, methane, and other small molecules, alongside the products from the decomposition of the heterocyclic ring. The thermolysis of other substituted benzothiophenes, such as azidovinylbenzo[b]thiophenes, has been shown to result in ring-opening or cyclization reactions, highlighting the influence of substituents on the decomposition pathway. rsc.orgresearchgate.net

Theoretical Studies on Reaction Pathways and Intermediates

Theoretical chemistry, particularly quantum chemical calculations, has become an indispensable tool for elucidating the complex reaction mechanisms of organic molecules. For benzothiophene derivatives, these methods provide detailed insights into reaction pathways, transition states, and the stability of intermediates that may be difficult to observe experimentally.

Density Functional Theory (DFT) has been extensively applied to study the reactivity of benzothiophene and its derivatives. nih.govacs.orgresearchgate.netrsc.org DFT calculations have been instrumental in mapping out the potential energy surfaces for various reactions, including pyrolysis, nih.govacs.orgresearchgate.net hydrodesulfurization, and cycloaddition reactions.

For instance, DFT studies on the pyrolysis of benzothiophene have successfully identified the most probable reaction pathways, starting with hydrogen migration and leading to ring cleavage. nih.govacs.orgresearchgate.net These computational studies can predict the activation barriers for different elementary steps, thereby identifying the rate-determining steps and the most likely products. In the context of 5-(methoxymethyl)-1-benzothiophene, DFT could be employed to model the influence of the methoxymethyl group on the electronic structure and reactivity of the benzothiophene core. It could help to determine whether the substituent facilitates or hinders ring-opening and C-S bond cleavage, and how it affects the regioselectivity of various reactions. Furthermore, DFT can be used to investigate the mechanisms of reactions involving the methoxymethyl group itself, such as its cleavage or transformation under different reaction conditions.

A crucial aspect of theoretical studies is the ability to perform kinetic and thermodynamic analyses of reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, key thermodynamic parameters such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and entropies (ΔS) can be determined. researchgate.net This information helps to assess the feasibility and spontaneity of a given reaction.

Kinetic analysis, on the other hand, focuses on the energy barriers of the transition states. The calculated activation energies (Ea) provide a quantitative measure of the kinetic feasibility of a reaction pathway. thaiscience.info For competing reaction pathways, the one with the lower activation energy is generally favored. In the study of benzothiophene reactivity, such analyses are critical for understanding reaction selectivity. For example, in the hydrogenation of benzothiophene catalyzed by a ruthenium complex, kinetic studies have been used to determine the rate law and activation parameters, providing insights into the reaction mechanism. thaiscience.info For 5-(methoxymethyl)-1-benzothiophene, a similar theoretical approach could be used to predict its reactivity in various transformations and to understand the influence of the methoxymethyl substituent on the kinetics and thermodynamics of these reactions.

Reactivity Profile of the Methoxymethyl Group in Specific Reactions

The ether linkage within the methoxymethyl group is susceptible to cleavage under acidic or other specific conditions. For example, aromatic methoxymethyl (MOM) ethers can be deprotected to the corresponding phenols using reagents like trialkylsilyl triflates in the presence of a bidentate ligand. acs.org This suggests that the methoxymethyl group in 5-(methoxymethyl)-1-benzothiophene could be a potential site for chemical modification, allowing for its conversion to a hydroxymethyl group or other functionalities. The reactivity of such ethers can be chemoselectively controlled, for instance, aromatic MOM ethers show different reactivity compared to aliphatic ones under certain conditions. acs.org

Reactivity of Oxidized Sulfur Species

The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides (S-oxides) and sulfones (S,S-dioxides). These oxidized species exhibit distinct reactivity compared to the parent benzothiophene, opening up new avenues for synthetic transformations.

Benzothiophene-S-oxides are particularly interesting intermediates in organic synthesis. kyushu-u.ac.jp They have been utilized in metal-free C-H functionalization reactions at the C3 position of the benzothiophene core. nih.gov This transformation proceeds via an interrupted Pummerer reaction followed by a charge-accelerated nih.govnih.gov-sigmatropic rearrangement. nih.govtandfonline.com The activation of the benzothiophene-S-oxide with an electrophile, such as trifluoroacetic anhydride (B1165640) (TFAA), generates a reactive sulfonium (B1226848) salt intermediate. This intermediate can then react with various nucleophiles, including phenols, allyl silanes, and propargyl silanes, to introduce new carbon-carbon bonds at the C3 position with high regioselectivity. nih.govtandfonline.com It is also possible to achieve functionalization at the C2 position through a 1,2-migration of substituents in the intermediate benzothiophenium salts. tandfonline.com

Given this precedent, it is highly probable that 5-(methoxymethyl)-1-benzothiophene-S-oxide would undergo similar transformations. The methoxymethyl group at the 5-position is not expected to interfere with the fundamental Pummerer-type reactivity at the sulfur atom and the subsequent rearrangements involving the C2 and C3 positions. The pyrolysis of benzothiophene-1,1-dioxide has also been studied, indicating that these oxidized species can undergo thermal decomposition, although the pathways may differ from the non-oxidized parent compound. acs.org

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis of 5-(Methoxymethyl)-1-benzothiophene

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 5-(methoxymethyl)-1-benzothiophene, analyzing its electronic configuration helps in understanding its reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. researchgate.net The energy and symmetry of these orbitals are critical in predicting the feasibility and pathway of chemical reactions. imperial.ac.ukslideshare.net

For 5-(methoxymethyl)-1-benzothiophene, the HOMO is expected to be localized primarily on the electron-rich benzothiophene (B83047) ring system, particularly involving the sulfur atom and the fused benzene (B151609) ring. The LUMO would also be distributed across the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. aimspress.com

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to determine these orbital energies. For the parent compound, benzothiophene, DFT calculations have placed the HOMO energy around -0.22 to -0.24 atomic units (a.u.) and the LUMO energy around -0.049 a.u. researchgate.net The introduction of the methoxymethyl group at the 5-position would be expected to slightly alter these values due to its electronic influence.

Table 1: Conceptual Frontier Molecular Orbital Energies This table presents conceptual data for 5-(methoxymethyl)-1-benzothiophene, as specific experimental or calculated values are not available in the provided sources. The values are based on typical ranges for related benzothiophene derivatives.

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -5.5 to -6.5 | Electron Donor (Nucleophilic Center) |

| LUMO | -0.5 to -1.5 | Electron Acceptor (Electrophilic Center) |

| HOMO-LUMO Gap | 4.0 to 5.0 | Indicator of Kinetic Stability & Reactivity |

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For 5-(methoxymethyl)-1-benzothiophene, these would likely be concentrated around the sulfur atom due to its lone pairs of electrons and on the oxygen atom of the methoxymethyl group. Regions of positive potential (blue) signify electron-deficient areas, which are targets for nucleophiles. The hydrogen atoms of the methyl and methylene (B1212753) groups would exhibit positive potential. Understanding this charge distribution is critical for predicting non-covalent interactions, such as hydrogen bonding and stacking, which are vital for molecular recognition and binding to biological targets. nih.gov

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state, while Electron Affinity (EA) is the energy released when an electron is added. These properties are directly related to the HOMO and LUMO energies, respectively, according to Koopmans' theorem.

Ionization Potential (IP) ≈ -E(HOMO)

Electron Affinity (EA) ≈ -E(LUMO)

Calculating these values provides a quantitative measure of a molecule's ability to be oxidized (lose an electron) or reduced (gain an electron). For benzothiophene-based systems used in organic electronics, a low IP is desirable for hole-transport materials. core.ac.uk Computational studies on related benzothienobenzothiophenes have shown that IP values can be fine-tuned through chemical modification, and that these values are influenced by molecular packing in the solid state. core.ac.uk For 5-(methoxymethyl)-1-benzothiophene, the IP would reflect the energy needed to remove an electron from its HOMO, a process central to its potential use in materials science or its role in redox biological processes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its function. Conformational analysis and molecular dynamics simulations are computational methods used to explore these aspects.

Conformational analysis of 5-(methoxymethyl)-1-benzothiophene would focus on the rotational barriers around the single bonds connecting the methoxymethyl substituent to the benzothiophene core (i.e., the C5—CH₂ and CH₂—O bonds). Different rotational isomers (conformers) can have different energy levels, and the molecule will exist as an equilibrium of these conformers. researchgate.net Studies on similar substituted benzothiophenes have used NMR techniques combined with computational methods to determine the most stable conformations in solution. rsc.org The preferred conformation can significantly impact how the molecule interacts with other molecules, including biological receptors.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. researchgate.net By simulating the movements of all atoms in the molecule and its surrounding environment (like water), MD can reveal how 5-(methoxymethyl)-1-benzothiophene flexes, vibrates, and rotates at a given temperature. hacettepe.edu.tr These simulations are crucial for understanding the stability of different conformations, the role of solvent interactions, and the mechanics of binding to a target protein, providing insights that are inaccessible from static models. hacettepe.edu.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies and Pharmacophore Analysis (Conceptual Frameworks)

When a class of compounds, such as benzothiophene derivatives, exhibits a particular biological activity, QSAR and pharmacophore modeling are used to understand why certain structures are more potent than others. nih.gov

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model is built by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of benzothiophene analogs and correlating them with their measured activities (e.g., IC₅₀ values). researchgate.net The resulting model can then be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features that enhance or diminish activity. nih.govresearchgate.net

Pharmacophore analysis identifies the essential three-dimensional arrangement of functional groups in a molecule that are necessary for it to bind to a specific biological target. nih.govnih.gov For a series of active benzothiophene derivatives, a pharmacophore model might identify a specific spatial arrangement of features like an aromatic ring, a hydrogen bond acceptor (like the ether oxygen), and a hydrophobic region as being critical for activity. nih.gov This pharmacophoric map serves as a template for designing new molecules that fit the target receptor with high affinity. nih.gov

Computational Design Principles for Benzothiophene-Based Molecular Systems

The ultimate goal of many computational studies is the rational design of new molecules with desired properties. nih.gov For benzothiophene-based systems, computational design principles integrate the findings from electronic structure analysis, MD simulations, and QSAR/pharmacophore models to guide the synthesis of improved compounds. nih.gov

Design principles derived from these studies include:

Guided Structural Modifications : Insights from MEP maps and QSAR contour maps can suggest specific locations on the benzothiophene scaffold where modifications would be beneficial. nih.govtandfonline.com For instance, if a QSAR model indicates that an electronegative group is favored at a certain position, new analogs can be designed accordingly. tandfonline.com

Optimizing Binding Interactions : Molecular docking and MD simulations can model the binding of a benzothiophene derivative within the active site of a target protein. nih.gov This allows for the rational design of modifications that enhance key interactions (e.g., adding a hydrogen bond donor to interact with a specific amino acid residue), thereby increasing binding affinity and potency.

Tuning Physicochemical Properties : Computational tools can predict properties related to drug-likeness, such as solubility, stability, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov This allows chemists to design new benzothiophene derivatives that not only have high activity but also possess favorable pharmacokinetic properties.

Through this integrated computational approach, the benzothiophene scaffold can be systematically optimized for a wide range of applications, from developing new therapeutic agents to creating novel organic materials. nih.govnih.gov

Theoretical Insights into Intermolecular Interactions and Crystal Packing

Computational chemistry provides powerful tools to understand the non-covalent interactions that govern the three-dimensional arrangement of molecules in a crystal lattice. While specific crystallographic data for 5-(methoxymethyl)-1-benzothiophene is not available in the reviewed literature, theoretical methods such as Hirshfeld surface analysis are instrumental in analyzing intermolecular contacts in related benzothiophene derivatives. scispace.comnih.govnih.gov

Hirshfeld surface analysis allows for the visualization and quantification of intermolecular interactions within a crystal. This is achieved by partitioning the crystal electron density into molecular fragments. The analysis of two-dimensional fingerprint plots derived from the Hirshfeld surface can reveal the prevalence of different types of intermolecular contacts, such as H···H, C···H, and other specific interactions. spast.org For substituted benzothiophenes, weak intermolecular interactions like C–H⋯O and C–H⋯F hydrogen bonds, as well as C–H⋯π interactions, have been shown to play a significant role in the crystal packing. nih.gov

Table 1: Common Intermolecular Interactions in Substituted Thiophene (B33073) Derivatives

| Interaction Type | Description | Potential Role in 5-(methoxymethyl)-1-benzothiophene Packing |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | Likely to be a significant contributor to the overall crystal packing. |

| C···H/H···C | Interactions involving carbon and hydrogen atoms. | Important for establishing close contacts between molecules. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzothiophene core is expected to engage in these interactions. |

| C–H···π | An interaction where a C-H bond acts as a weak acid and interacts with a π-system. | Can contribute to the stability of the crystal lattice. |

| C–H···O | A type of weak hydrogen bond where an oxygen atom acts as the acceptor. | The ether oxygen in the methoxymethyl group is a potential acceptor. |

This table is a generalized representation based on studies of related thiophene and benzothiophene derivatives and is intended to predict the likely interactions for 5-(methoxymethyl)-1-benzothiophene.

Theoretical Predictions of Optical and Electronic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are pivotal in predicting the optical and electronic properties of organic molecules. rsc.orgmdpi.comresearchgate.net For 5-(methoxymethyl)-1-benzothiophene, these methods can provide insights into its behavior in optoelectronic applications.

The electronic properties are largely governed by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic absorption and emission spectra, as well as its chemical reactivity and stability. njtech.edu.cn A smaller HOMO-LUMO gap generally corresponds to a red-shift (shift to longer wavelengths) in the absorption spectrum. nih.gov

The introduction of a methoxymethyl group at the 5-position of the benzothiophene core is expected to modulate its electronic properties. Methoxy (B1213986) groups are generally considered to be electron-donating, which would be anticipated to raise the energy of the HOMO more significantly than the LUMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted benzothiophene. This, in turn, would likely lead to a red-shift in its absorption and emission spectra. nih.gov

Global reactivity parameters, such as chemical hardness and softness, can also be derived from HOMO and LUMO energies. A smaller energy gap is associated with lower hardness and higher softness, indicating greater polarizability and chemical reactivity. nih.gov

Table 2: Predicted Effects of 5-(methoxymethyl) Substitution on Electronic Properties of Benzothiophene

| Property | Predicted Effect of Methoxymethyl Group | Rationale |

| HOMO Energy | Increase | Electron-donating nature of the methoxy group. |

| LUMO Energy | Slight Increase/Minor Change | Less influence from the electron-donating group. |

| HOMO-LUMO Gap | Decrease | The increase in HOMO energy is typically larger than that of the LUMO. |

| Maximum Absorption Wavelength (λmax) | Red-shift (longer wavelength) | A smaller HOMO-LUMO gap leads to lower energy electronic transitions. |

| Chemical Hardness | Decrease | Inversely related to the HOMO-LUMO gap. |

| Chemical Softness | Increase | Directly related to the HOMO-LUMO gap. |

This table is based on general principles of substituent effects on the electronic properties of aromatic systems and data from related substituted benzothiophenes.

Pyramidal Inversion Energy Barriers of Benzothiophene Sulfoxides

The sulfur atom in a sulfoxide (B87167) is chiral when it bears two different substituents. The interconversion between the two enantiomers occurs through a process called pyramidal inversion, which proceeds through a planar transition state. The energy barrier to this inversion determines the stereochemical stability of the sulfoxide. nih.gov

While no specific computational studies on the pyramidal inversion of 5-(methoxymethyl)-1-benzothiophene sulfoxide were identified, the principles governing this process in other aryl sulfoxides are well-established through theoretical calculations. nih.govresearchgate.net The energy barrier for pyramidal inversion in sulfoxides is generally high, often allowing for the separation of enantiomers at room temperature. nih.gov

Computational studies on various aryl sulfoxides have shown that the nature of the substituents on the sulfur atom has a significant impact on the inversion barrier. For instance, the presence of an aryl group, such as the benzothiophene moiety, can influence the barrier height through resonance effects that stabilize the planar transition state. nih.gov Electron-withdrawing groups on the aryl ring have been found to lower the inversion barrier, while the effect of electron-donating groups is less straightforward but also influences the barrier height. nih.govacs.org

For 5-(methoxymethyl)-1-benzothiophene sulfoxide, the key factors influencing the pyramidal inversion barrier would be the electronic properties of the benzothiophene ring system and the steric bulk of the substituents on the sulfur atom. The methoxymethyl group at the 5-position would exert an electronic effect on the benzothiophene ring, which in turn would modulate the stability of the planar transition state of the sulfoxide.

Table 3: Calculated Pyramidal Inversion Energy Barriers for Representative Sulfoxides

| Sulfoxide | Computational Method | Calculated Inversion Barrier (kcal/mol) | Reference |

| Methyl Phenyl Sulfoxide | B3LYP/6-311G(d,p) | 47.1 | nih.gov |

| Diphenyl Sulfoxide | B3LYP/6-311G(d,p) | 44.5 | nih.gov |

| Benzyl (B1604629) Methyl Sulfoxide | B3LYP/6-311G(d,p) | 44.1 | nih.gov |

| Benzyl Phenyl Sulfoxide | B3LYP/6-311G(d,p) | 41.7 | nih.gov |

This table presents data for related aryl sulfoxides to provide a context for the expected range of the inversion barrier for 5-(methoxymethyl)-1-benzothiophene sulfoxide. The actual value for the target compound would require specific computational analysis.

Advanced Analytical Methodologies for Research on 5 Methoxymethyl 1 Benzothiophene

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification of 5-(methoxymethyl)-1-benzothiophene. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, mass spectrometry, and IR/UV-Vis spectroscopy provide a comprehensive picture of its atomic and molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 5-(methoxymethyl)-1-benzothiophene by mapping the chemical environments of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei. While specific spectral data for 5-(methoxymethyl)-1-benzothiophene is not widely published, expected chemical shifts can be predicted based on the analysis of closely related benzothiophene (B83047) derivatives and standard substituent effects. chemicalbook.comuq.edu.aursc.org

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the benzothiophene core, the methylene (B1212753) protons of the methoxymethyl group, and the methyl protons. The aromatic protons would appear as a complex pattern of doublets and triplets in the range of δ 7.0-8.0 ppm. The methylene protons (-CH₂-) are expected to produce a singlet around δ 4.5-5.0 ppm, and the methoxy (B1213986) group protons (-OCH₃) would yield a sharp singlet at approximately δ 3.3-3.8 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the benzothiophene ring would resonate in the aromatic region (δ 120-145 ppm). The methylene carbon is expected at around δ 70-75 ppm, while the methoxy carbon should appear at approximately δ 55-60 ppm. rsc.orgmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(methoxymethyl)-1-benzothiophene

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzothiophene Aromatic Protons | 7.0 - 8.0 | 120 - 145 |

| Methylene Protons (-CH₂-) | 4.5 - 5.0 | 70 - 75 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and Tandem Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of 5-(methoxymethyl)-1-benzothiophene. In electron ionization (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion (M⁺) peak corresponding to its molecular weight. For 5-(methoxymethyl)-1-benzothiophene (C₁₀H₁₀OS), the exact mass would be approximately 178.0452 g/mol .

The fragmentation pattern provides valuable structural information. Based on data from analogous compounds like 5-methyl-benzo[b]thiophene, key fragmentation pathways can be predicted. nist.govnist.gov A primary fragmentation would likely be the cleavage of the benzyl-ether bond, leading to the loss of a methoxy radical (•OCH₃, 31 mass units) to form a stable benzothienyl-methyl cation, or the loss of the entire methoxymethyl group. The base peak in the spectrum of the closely related 5-methyl-benzo[b]thiophene is the molecular ion at m/z 148, indicating the stability of the ring system. nist.gov For 5-(methoxymethyl)-1-benzothiophene, significant fragments would be expected at m/z 147 [M-OCH₃]⁺ and m/z 133 [M-CH₂OCH₃]⁺. Further fragmentation of the benzothiophene ring system itself would produce characteristic ions. nist.govdocbrown.info

Tandem mass spectrometry (MS/MS) could be employed to further investigate these fragmentation pathways by isolating a specific fragment ion and inducing secondary fragmentation, providing unequivocal structural confirmation.

Table 2: Predicted Key Mass Spectrometry Fragments for 5-(methoxymethyl)-1-benzothiophene

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 178 | [C₁₀H₁₀OS]⁺ | Molecular Ion (M⁺) |

| 147 | [C₉H₇S]⁺ | Loss of methoxy radical (•OCH₃) |

Infrared (IR) and UV/Visible (UV/Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in 5-(methoxymethyl)-1-benzothiophene by detecting the vibrational frequencies of its bonds. researchgate.net The spectrum would be characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-O-C stretching of the ether linkage should produce a strong, characteristic band in the region of 1250-1000 cm⁻¹. nist.gov Vibrations associated with the benzothiophene ring, including C=C stretching and C-S stretching, would also be present in the fingerprint region (below 1500 cm⁻¹). researchgate.netnih.govnist.gov

UV/Visible (UV/Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The benzothiophene core is a chromophore that absorbs UV light. The UV/Vis spectrum of benzothiophene in solution typically shows multiple absorption bands. researchgate.netnist.gov For 5-(methoxymethyl)-1-benzothiophene, absorption maxima (λ_max) are expected in the UV region, likely with shifts influenced by the methoxymethyl substituent. Similar to benzothiazole, multiple peaks are anticipated between 220 nm and 300 nm. nist.gov

Table 3: Expected Spectroscopic Data for 5-(methoxymethyl)-1-benzothiophene

| Spectroscopy Type | Expected Feature | Approximate Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | Aromatic C-H Stretch | > 3000 cm⁻¹ |

| IR | Aliphatic C-H Stretch | 2850-3000 cm⁻¹ |

| IR | C-O-C Ether Stretch | 1000-1250 cm⁻¹ |

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy investigates the fluorescent properties of a molecule by measuring the light it emits after absorbing photons. Benzothiophene and its derivatives are known to be fluorescent, making them useful in applications like organic light-emitting devices (OLEDs). researchgate.netktu.edu The emission properties are highly dependent on the molecular structure and substitutions on the benzothiophene core. nih.govresearchgate.net

Chromatographic Separation and Analysis in Research Settings

Chromatographic techniques are essential for the purification of 5-(methoxymethyl)-1-benzothiophene and for the analysis of its purity in research samples. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods employed.

GC is well-suited for the analysis of volatile and thermally stable compounds like benzothiophene derivatives. nih.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful method for separating and identifying components in a mixture. nih.gov The retention time of the compound is a characteristic feature under specific GC conditions (e.g., column type, temperature program).

HPLC is a versatile technique for both analytical and preparative-scale separations. For a compound like 5-(methoxymethyl)-1-benzothiophene, a reverse-phase HPLC method would typically be used. This involves a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte between the two phases. Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima.

X-ray Diffraction Analysis for Single Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise bond lengths, bond angles, and details about the intermolecular interactions that govern the crystal packing. nih.govnih.gov

For 5-(methoxymethyl)-1-benzothiophene, this analysis would require the growth of a suitable single crystal. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build an electron density map, from which the molecular structure can be resolved. Studies on other benzothiophene derivatives have revealed that these molecules often pack in herringbone or pi-stacked arrangements, which are crucial for their electronic properties in organic semiconductor applications. nih.govnih.gov The analysis would also reveal the conformation of the methoxymethyl group relative to the plane of the benzothiophene ring.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 5-(methoxymethyl)-1-benzothiophene |

| 1-benzothiophene-5-carbaldehyde |

| 5-methoxy-1-benzothiophene-2-carboxylic acid |

| N-(Methoxymethyl)-N-(trimethylsilyl)benzylamine |

| 5-methyl-benzo[b]thiophene |

| Benzothiophene |

| Benzyl (B1604629) methyl ether |

| Methoxymethylbenzene |

| Benzothiazole |

| Raloxifene |

| Sertaconazole |

Thermal Analysis Techniques (e.g., Thermal Stability in Materials Research)

The thermal stability of benzothiophene derivatives is a critical parameter, particularly for their application in electronic devices where they may be subjected to elevated temperatures during fabrication or operation. Thermal analysis techniques provide essential data on the material's decomposition temperature, melting point, and other phase transitions, which are crucial for determining its processing window and operational limits.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For benzothiophene-based materials, TGA is instrumental in determining the onset of thermal decomposition, which indicates the upper-temperature limit of the material's stability. For instance, studies on various benzothiophene derivatives have utilized TGA to assess their suitability for applications like organic field-effect transistors (OFETs) by confirming their high thermal stability. researchgate.net Research on related polythiophenes containing benzo[d]thiazole heterocycles has shown that these polymers exhibit average thermal stability, completely decomposing around 500°C in the atmosphere. researchgate.net

Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions. In the context of benzothiophene derivatives, DSC can reveal important information about the material's crystallinity and polymorphism, which can significantly impact its electronic properties. researchgate.net

Although specific TGA and DSC data for 5-(methoxymethyl)-1-benzothiophene are not available, the table below presents thermal data for the parent compound, 1-benzothiophene, to provide a general context for the thermal behavior of this class of compounds.

Table 1: Thermal Properties of 1-Benzothiophene

| Property | Value | Source |

|---|---|---|

| Melting Point | 28-32 °C | nih.gov |

| Boiling Point | 222 °C | nih.gov |

| Autoignition Temperature | 510 °C | nih.gov |

This table presents data for the parent compound 1-benzothiophene and is for illustrative purposes only, as specific experimental data for 5-(methoxymethyl)-1-benzothiophene is not available.

The investigation of thermal properties remains a key area of research for novel benzothiophene derivatives. Future studies on 5-(methoxymethyl)-1-benzothiophene would likely involve these standard thermal analysis techniques to fully characterize its potential for use in materials science.

Applications of Benzothiophene Derivatives in Advanced Materials Science and Chemical Engineering

Benzothiophene-Based Organic Electronic Materials

The delocalized π-electron system of the benzothiophene (B83047) core makes its derivatives highly suitable for a range of organic electronic applications. These materials are integral to the function of next-generation displays, transistors, and renewable energy technologies.

Organic Light-Emitting Diodes (OLEDs)

Benzothiophene derivatives are utilized in various layers of OLED devices, including as host materials for the emissive layer and in charge-transporting layers. google.com Their utility stems from several key properties:

High Triplet Energy: Certain benzothiophene compounds possess high triplet energies, which is crucial for hosting blue phosphorescent emitters, preventing energy back-transfer and ensuring high efficiency. For example, a compound incorporating carbazole, benzothiophene, and phosphine (B1218219) oxide moieties (CBTPO) was developed as a bipolar host material with a high triplet energy of 2.76 eV, leading to a high quantum efficiency of 19.1% in blue phosphorescent OLEDs. shinematerials.com

Bipolar Charge Transport: By combining electron-donating and electron-accepting moieties within the same molecule, benzothiophene derivatives can be engineered to transport both holes and electrons effectively. This balanced charge transport is vital for maximizing recombination efficiency within the emissive layer of an OLED. shinematerials.com

Thermal Stability: The rigid, fused-ring structure of benzothiophene contributes to high thermal stability and high glass transition temperatures in its derivatives, which enhances the operational lifetime and durability of OLED devices. google.com

A new class of thermally activated delayed fluorescence (TADF) emitters with a Donor-Acceptor-Donor (D-A-D) structure was developed using a bohrium.combenzothieno[3,2-b]benzothiophene-tetraoxide core as the acceptor. rsc.orgrsc.org These materials are promising for high-efficiency OLEDs, and their performance can be tailored by pairing the acceptor core with different donor units. rsc.orgrsc.org

Organic Field-Effect Transistors (OFETs)

Benzothiophene derivatives, particularly those based on the bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (BTBT) core, are among the highest-performing p-type (hole-transporting) organic semiconductors. Their rigid, planar structure facilitates strong intermolecular π-π stacking in the solid state, creating efficient pathways for charge transport. Recently, n-type (electron-transporting) BTBT derivatives have also been developed. agu.edu.tr

Key research findings include:

High Charge Carrier Mobility: Solution-processed OFETs using BTBT derivatives have demonstrated high hole mobilities. One study on benzo[b]thieno[2,3-d]thiophene (BTT) derivatives reported a mobility as high as 0.005 cm²/Vs. mdpi.com Another reported a mobility of up to 0.055 cm²/Vs for a different benzothiophene derivative. bohrium.com

Influence of Side Chains: The performance of BTBT-based OFETs is highly dependent on the attached side chains. While alkyl chains are common for improving solubility and packing, the use of hydrophilic oligoethylene glycol (OEG) side chains was found to lead to suboptimal performance due to charge trapping at the dielectric interface. researchgate.netrsc.org

N-Type Conduction: The first n-type BTBT-based semiconductor, D(PhFCO)-BTBT, was realized through a two-step, metal-free process. It exhibited high electron mobilities of up to ~0.6 cm²/V·s, opening the door for complementary circuits based on the BTBT scaffold. agu.edu.tr

| Compound | Deposition Method | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| BTT-derivative (Compound 3) | Solution-Shearing | 0.005 | > 10⁶ |

| BT-derivative (Compound 1) | Solution-Shearing | 0.055 | 2.5 × 10⁷ |

| D(PhFCO)-BTBT (n-type) | Physical Vapor Deposition | ~0.6 | > 10⁷ |

| OEG-BTBT | Physical Vapor Deposition | Low | Low |

Organic Solar Cells and Photovoltaic Applications

In the field of organic photovoltaics (OPVs), benzothiophene derivatives are critical components in the active layer, where light is converted into electricity. They are used as either the electron donor or, more recently, as part of non-fullerene acceptors (NFAs). The rational design of polymers based on units like benzodithiophene (BDT) is crucial for creating high-performance polymer solar cells.

Donor Materials: Polymers and small molecules incorporating BDT units are widely used as electron donors due to their excellent optical and electrical properties.

Non-Fullerene Acceptors (NFAs): The development of NFAs has been a major breakthrough for OPVs. Benzothiophene-based end-groups have been used to create A-D-A type acceptors. These modifications can upshift the LUMO energy level, leading to higher open-circuit voltages (Voc), and promote efficient electron transport. tandfonline.com

Charge-Transporting Nanomolecules

The fundamental property that makes benzothiophene derivatives successful in OLEDs, OFETs, and OPVs is their inherent ability to transport charge. The planar, fused-ring system allows for significant π-orbital overlap between adjacent molecules in the solid state. This intermolecular electronic coupling creates pathways for charge carriers (holes or electrons) to hop from one molecule to the next, resulting in efficient charge transport. The design of these molecules, including the core structure and peripheral functional groups, allows for fine-tuning of their packing and electronic properties to optimize this transport. agu.edu.tr

Covalent Organic Frameworks (COFs) and Porous Materials for Selective Adsorption

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. Incorporating benzothiophene units into COF backbones imbues them with useful electronic properties and active sites for catalysis and adsorption.

Semiconducting COFs: Benzodithiophene (BDT)-based COFs have been synthesized, creating highly porous, crystalline, and thermally stable materials. These COFs can form oriented thin films, which is advantageous for electronic applications. nih.gov When infiltrated with electron acceptors like fullerenes, these donor-acceptor systems show light-induced charge transfer, indicating their potential for use in photovoltaic devices. nih.gov

COFs for Catalysis: A series of benzothiophene-based COFs were designed for the electrosynthesis of hydrogen peroxide (H₂O₂). rsc.orgresearchgate.net Researchers found that the selectivity of the oxygen reduction reaction (ORR) towards H₂O₂ was dependent on the conjugated structure of the COF linkers, with the highest selectivity (~90%) achieved with a specific linker design. rsc.org

Adsorbent Materials: COFs synthesized from benzotrithiophene (BTT) exhibit high surface areas (up to 2004.9 m²/g) and uniform mesoporous structures. researchgate.net These properties, combined with the presence of heteroatoms, make them exceptional materials for capturing iodine vapor, a significant concern in nuclear waste management. One such COF demonstrated a superior adsorption capacity of 6.17 g/g. researchgate.net

| COF Name | Core Building Block | Surface Area (m²/g) | Pore Size (nm) | Application |

|---|---|---|---|---|

| JUC-700 | Benzotrithiophene (BTT) | 2004.9 | ~2.6 | Iodine Capture |

| JUC-701 | Benzotrithiophene (BTT) | 1990.5 | ~2.6 | Iodine Capture |

| BDT-COF | Benzodithiophene (BDT) | High | Mesoporous | Host-Guest Systems |

| BDT-OEt COF | Diethoxy-Benzodithiophene | High | Hexagonal | Porous Materials |

Liquid Crystalline Materials Development and Tunable Dielectrics

The rigid, rod-like shape of certain benzothiophene derivatives makes them excellent candidates for forming liquid crystal phases. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are fundamental to display technologies (LCDs).

Mesophase Formation: Four series of new liquid crystals based on the bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene core were synthesized. The non-chiral versions were found to exhibit a smectic A (SmA) phase, a type of liquid crystal phase where molecules are arranged in layers. tandfonline.comresearchgate.net

Ferroelectric and Antiferroelectric Properties: When chiral units were introduced into these molecules, they formed a chiral smectic C (SmC) phase or a wider antiferroelectric SmCA phase. tandfonline.comresearchgate.nettandfonline.com These phases are of particular interest for fast-switching displays and other electro-optic applications.

Structural Influence: Studies on 2,5-disubstituted benzothiophenes showed that even with a bent molecular structure, these compounds could form standard calamitic (rod-like) liquid crystal phases, including nematic and smectic phases. This demonstrates the versatility of the benzothiophene unit in designing molecules with specific mesomorphic properties. tandfonline.com

| Phase Transition | Temperature (°C) |

|---|---|

| Crystal to Smectic A (SmA) | 128 |

| Smectic A (SmA) to Isotropic Liquid | 163 |

Catalytic Applications in Organic Transformations

Benzothiophene derivatives are significant in the field of organic synthesis, not only as products but also as agents that facilitate chemical reactions. Transition metal-catalyzed reactions are frequently employed for the synthesis of the benzothiophene scaffold itself. nih.gov For instance, palladium-based catalysts have been successfully used in the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols to produce various benzothiophene derivatives. acs.org In one method, (E)-2-(1-alkenyl)benzothiophenes were synthesized in fair to good yields using a catalytic amount of palladium(II) iodide with potassium iodide. acs.org

Furthermore, palladium iodide has been shown to catalyze an oxidative alkoxycarbonylation of 2-(methylthio)phenylacetylenes under aerobic conditions, leading to the formation of benzothiophene-3-carboxylic esters. acs.org This process involves several steps within the catalytic cycle, including cyclization, demethylation, and reoxidation of the palladium catalyst, showcasing the intricate role of these catalysts in constructing the benzothiophene core. acs.org

Beyond their synthesis, benzothiophene derivatives are instrumental in other catalytic processes. A notable example is their application in enantioselective carbonylative coupling reactions. acs.org These reactions are crucial for creating chiral molecules, which are of high importance in pharmaceutical development. acs.org The use of benzothiophene derivatives in such reactions highlights their role in advancing asymmetric catalysis, enabling the modular and efficient synthesis of complex chiral amides and other carboxylic acid derivatives. acs.org

Benzothiophene as a Building Block in Complex Molecular Architectures

The rigid and planar structure of the benzothiophene ring system, combined with its high electron density and aromaticity, makes it an excellent foundational unit, or building block, for constructing more complex molecules. numberanalytics.com This versatility is widely exploited in medicinal chemistry and materials science. numberanalytics.comnih.gov

In medicinal chemistry, the benzothiophene core is a privileged structure, meaning it is frequently found in biologically active compounds and approved drugs. nih.gov Its presence can enhance the therapeutic properties of a molecule. For example, benzothiophene derivatives have been investigated for a wide range of pharmacological activities, including as anti-inflammatory, antimicrobial, and anticancer agents. nih.govnih.govontosight.ai The synthesis of these complex derivatives often involves multi-step reactions starting from a simpler benzothiophene core, where various functional groups are strategically introduced to interact with biological targets. ontosight.ai

In the realm of materials science, benzothiophene derivatives serve as key components in the design of advanced materials. One prominent example is their use in constructing Covalent Organic Frameworks (COFs). mdpi.com Benzotrithiophene (BTT), a larger analogue, is used as a stable π-aromatic building block to create COFs with donor-acceptor structures suitable for photocatalytic applications. mdpi.com These materials have shown excellent performance in photocatalytic hydrogen production, demonstrating how the benzothiophene motif can be integrated into highly ordered, porous structures for energy applications. mdpi.com

Table 1: Examples of Benzothiophene Derivatives and Their Applications

| Derivative Class | Application Area | Specific Use |

| (E)-2-(1-alkenyl)benzothiophenes | Catalytic Synthesis | Product of Pd-catalyzed heterocyclodehydration. acs.org |

| Benzothiophene-3-carboxylic esters | Catalytic Synthesis | Synthesized via Pd-catalyzed oxidative alkoxycarbonylation. acs.org |

| Chiral Benzothiophene Amides | Asymmetric Catalysis | Product of enantioselective carbonylative coupling reactions. acs.org |

| Substituted Benzothiophenes | Medicinal Chemistry | Scaffolds for anti-inflammatory and antimicrobial agents. nih.govontosight.ai |

| Benzotrithiophene (BTT) | Materials Science | Building block for Covalent Organic Frameworks (COFs) used in photocatalysis. mdpi.com |

Theoretical Frameworks for Molecular Design in Chemical Research

The development of novel benzothiophene derivatives for specific applications is increasingly guided by theoretical and computational methods. These frameworks allow researchers to predict the properties and behavior of molecules before their synthesis, saving time and resources.